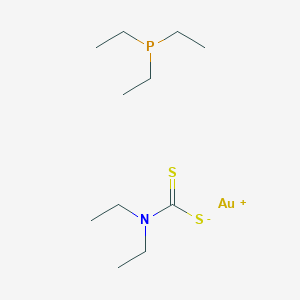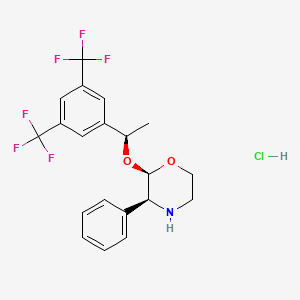
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of both difluoropyrrolidine and trifluoromethylaniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of 3,3-Difluoropyrrolidine: This can be achieved through the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with 3-(trifluoromethyl)aniline: The difluoropyrrolidine is then coupled with 3-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
化学反应分析
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline or pyrrolidine derivatives.
科学研究应用
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)aniline
- 3-(Trifluoromethyl)aniline
- 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoropyrrolidine and trifluoromethylaniline groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C11H11F5N2 |
|---|---|
分子量 |
266.21 g/mol |
IUPAC 名称 |
4-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)9-2-1-7(17)5-8(9)11(14,15)16/h1-2,5H,3-4,6,17H2 |
InChI 键 |
JPVKGKMMTWSVLG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)




